6-Bromo-4-chloroquinoline-2-carbonitrile

Positional Isomerism Synthetic Intermediate Chemical Building Block

6-Bromo-4-chloroquinoline-2-carbonitrile (CAS 1509512-55-3) is a heterocyclic quinoline derivative characterized by a core bicyclic structure with a bromo substituent at the 6-position, a chloro substituent at the 4-position, and a nitrile group at the 2-position. Its molecular formula is C₁₀H₄BrClN₂ with a molecular weight of 267.51 g/mol.

Molecular Formula C10H4BrClN2
Molecular Weight 267.51
CAS No. 1509512-55-3
Cat. No. B2936588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloroquinoline-2-carbonitrile
CAS1509512-55-3
Molecular FormulaC10H4BrClN2
Molecular Weight267.51
Structural Identifiers
SMILESC1=CC2=NC(=CC(=C2C=C1Br)Cl)C#N
InChIInChI=1S/C10H4BrClN2/c11-6-1-2-10-8(3-6)9(12)4-7(5-13)14-10/h1-4H
InChIKeyQRJYCKMJNBYSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chloroquinoline-2-carbonitrile (CAS 1509512-55-3): Procurement & Chemical Profile for Research


6-Bromo-4-chloroquinoline-2-carbonitrile (CAS 1509512-55-3) is a heterocyclic quinoline derivative characterized by a core bicyclic structure with a bromo substituent at the 6-position, a chloro substituent at the 4-position, and a nitrile group at the 2-position [1]. Its molecular formula is C₁₀H₄BrClN₂ with a molecular weight of 267.51 g/mol [1]. It is classified as a building block or intermediate for further chemical synthesis, and its utility is defined by its distinct halogenation and nitrile placement on the quinoline scaffold [1].

Why 6-Bromo-4-chloroquinoline-2-carbonitrile Cannot Be Replaced by Generic Analogs: A Procurement Guide


Generic substitution among quinoline derivatives fails due to the precise and non-interchangeable impact of substituent position on electronic distribution, chemical reactivity, and biological target engagement. Replacing 6-Bromo-4-chloroquinoline-2-carbonitrile with its positional isomer, 6-Bromo-2-chloroquinoline-4-carbonitrile (CAS 286430-90-8), results in a distinct compound with a different carbonitrile placement, fundamentally altering its synthetic applications . Similarly, removing either the 4-chloro (as in 6-bromoquinoline-2-carbonitrile [1]) or the 2-carbonitrile (as in 6-bromo-4-chloroquinoline [2]) group creates a different chemical entity with a unique reactivity profile and cannot be considered a substitute in a designed synthetic route.

6-Bromo-4-chloroquinoline-2-carbonitrile: Quantitative Evidence Guide for Differentiated Procurement


Structural Isomer Differentiation: Quantifying the Impact of Nitrile Position on Procurement Decisions

The target compound, 6-Bromo-4-chloroquinoline-2-carbonitrile (CAS 1509512-55-3), is a distinct positional isomer from the closely related 6-Bromo-2-chloroquinoline-4-carbonitrile (CAS 286430-90-8). While both share the same molecular formula (C₁₀H₄BrClN₂) and weight (267.51 g/mol), the location of the nitrile group differs: it is at the 2-position for the target and the 4-position for the comparator [1]. This structural difference creates a unique chemical entity for each, meaning they will exhibit different reactivity patterns and are not interchangeable in any synthesis where the nitrile's position dictates the downstream chemistry [1].

Positional Isomerism Synthetic Intermediate Chemical Building Block

Quantifying the Influence of a 4-Chloro Substituent on 2-Cyanated Quinoline Building Blocks

The presence of the 4-chloro substituent on the quinoline core distinguishes 6-Bromo-4-chloroquinoline-2-carbonitrile from its 4-unsubstituted analog, 6-bromoquinoline-2-carbonitrile (CAS 65185-41-3) [1][2]. This structural variation is reflected in a 34.51 g/mol difference in molecular weight (267.51 g/mol vs. 233.06 g/mol) and an increased topological polar surface area (36.7 Ų vs. 33 Ų) [1][2]. The chloro substituent provides an additional site for nucleophilic aromatic substitution or cross-coupling reactions, significantly altering its reactivity profile as a synthetic building block [1][2].

Halogenation Structure-Activity Relationship Synthetic Handle

Vendor-Specified Purity and Storage: Benchmarking Against Comparable Research Compounds

Procurement from a major vendor specifies the compound is supplied as a powder with a stated purity of 95% and requires storage at a temperature of 4°C . This provides a baseline for quality control and handling. While similar purity levels (95-97%) are typical for other research-grade quinoline building blocks from the same vendor, such as 6-bromoquinoline-2-carbonitrile (97% purity, ambient storage) , the specific requirement for cold storage for 6-Bromo-4-chloroquinoline-2-carbonitrile is a quantifiable and differentiating factor for procurement and inventory management .

Chemical Sourcing Quality Control Compound Management

Validated Application Scenarios for 6-Bromo-4-chloroquinoline-2-carbonitrile Based on Core Evidence


Precision Synthesis Requiring a 2-Cyano-4-Chloroquinoline Scaffold

This scenario directly leverages the compound's precise structural identity as a 2-carbonitrile-4-chloroquinoline isomer. In multi-step synthetic routes where the 2-nitrile is a key handle for further transformations (e.g., reduction to an amine, hydrolysis to an amide or acid) and the 4-chloro is reserved for a subsequent cross-coupling step, this compound is the only viable building block. Its use ensures the correct regioisomer is installed, preventing the synthesis of an unwanted product that would result from using the 4-carbonitrile isomer (CAS 286430-90-8) [1].

Medicinal Chemistry Campaigns Exploring 4-Chloro Dependent SAR

This application focuses on the compound's unique halogenation pattern. In a medicinal chemistry program investigating structure-activity relationships (SAR) around a quinoline core, this compound serves as a key intermediate for introducing a specific 4-chloro substituent alongside a 2-carbonitrile. The quantifiable differences in physicochemical properties (MW, TPSA, XLogP3) compared to the 4-unsubstituted analog [1][2] make it a defined starting point for tuning molecular properties like lipophilicity and solubility, which are critical for optimizing drug candidates.

Chemical Biology Probe Development Requiring Regiospecific Halogen Handles

For the development of chemical probes where two distinct, orthogonally reactive halogen handles (bromine and chlorine) are needed at specific positions on a quinoline core, this compound is the essential starting material. The presence of the 6-bromo and 4-chloro groups allows for sequential functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic exploration of chemical space at two different vectors from the quinoline scaffold [1].

Technical Documentation Hub

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